Dimethyl 5-{[(4-benzyl-2-oxomorpholin-3-yl)acetyl]amino}isophthalate
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Overview
Description
Dimethyl 5-{[(4-benzyl-2-oxomorpholin-3-yl)acetyl]amino}isophthalate is a complex organic compound with a molecular formula of C23H24N2O7 This compound is known for its unique structure, which includes a morpholine ring, a benzyl group, and an isophthalate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-{[(4-benzyl-2-oxomorpholin-3-yl)acetyl]amino}isophthalate typically involves multiple steps. One common method starts with the preparation of the morpholine ring, followed by the introduction of the benzyl group. The final step involves the acylation of the morpholine derivative with dimethyl isophthalate under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-{[(4-benzyl-2-oxomorpholin-3-yl)acetyl]amino}isophthalate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of new compounds with different functional groups.
Scientific Research Applications
Dimethyl 5-{[(4-benzyl-2-oxomorpholin-3-yl)acetyl]amino}isophthalate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Dimethyl 5-{[(4-benzyl-2-oxomorpholin-3-yl)acetyl]amino}isophthalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-{[(4-benzyl-3-oxo-2-morpholinyl)acetyl]amino}isophthalate
- Dimethyl 5-{[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)isophthalate
Uniqueness
Dimethyl 5-{[(4-benzyl-2-oxomorpholin-3-yl)acetyl]amino}isophthalate stands out due to its specific structural features, such as the combination of a morpholine ring and an isophthalate moiety. These features contribute to its unique chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H24N2O7 |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
dimethyl 5-[[2-(4-benzyl-2-oxomorpholin-3-yl)acetyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C23H24N2O7/c1-30-21(27)16-10-17(22(28)31-2)12-18(11-16)24-20(26)13-19-23(29)32-9-8-25(19)14-15-6-4-3-5-7-15/h3-7,10-12,19H,8-9,13-14H2,1-2H3,(H,24,26) |
InChI Key |
FRWIWGRDVFALCW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CC2C(=O)OCCN2CC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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